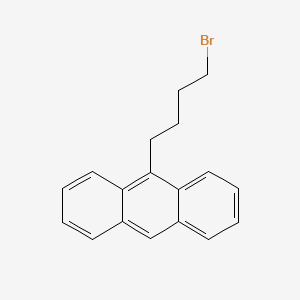

9-(4-Bromobutyl)anthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

155827-12-6 |

|---|---|

Molecular Formula |

C18H17Br |

Molecular Weight |

313.2 g/mol |

IUPAC Name |

9-(4-bromobutyl)anthracene |

InChI |

InChI=1S/C18H17Br/c19-12-6-5-11-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12H2 |

InChI Key |

VKDWNMPLUHSKKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCBr |

Origin of Product |

United States |

Significance of Anthracene Core Structures in Contemporary Organic Synthesis and Materials Science

The anthracene (B1667546) framework, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₄H₁₀, is a cornerstone in organic chemistry and materials science. nih.gov Its planar, rigid structure and fully conjugated π-electron system are responsible for its characteristic blue fluorescence and significant electronic properties, including electron mobility and the ability to absorb light. nih.govbeilstein-journals.org These intrinsic features make anthracene and its derivatives highly valuable as building blocks. nih.govfrontiersin.orgnumberanalytics.com

In organic synthesis, the anthracene core is a versatile scaffold for constructing complex molecules. numberanalytics.comnumberanalytics.com Its reactivity, particularly at the 9- and 10-positions, allows for controlled functionalization, enabling the synthesis of a diverse range of derivatives. numberanalytics.commdpi.com Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, have greatly expanded the ability to create tailored anthracene structures with specific functionalities. nih.govresearchgate.netchalmers.se

In materials science, the photophysical properties of anthracene are extensively exploited. Anthracene-based compounds are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. nih.govbeilstein-journals.orgnumberanalytics.com The ability of the anthracene core to engage in efficient π-π stacking interactions is crucial for charge transport in these organic electronic applications. nih.govfrontiersin.org Furthermore, its high fluorescence quantum yield in certain derivatives makes it an excellent candidate for fluorescent probes and sensors. frontiersin.orgnih.gov

Research Trajectories of 9 Substituted Anthracenes in Functional Compound Design

The functionalization of anthracene (B1667546) at the 9-position is a primary strategy for tuning its chemical and physical properties for specific applications. nih.gov Introducing substituents at this site directly influences the electronic structure and steric environment of the anthracene core, thereby altering its absorption, emission, and reactivity. researchgate.net

Research has shown that attaching various groups—from simple alkyl chains to complex aromatic systems—to the 9-position can shift the fluorescence emission to different wavelengths and modify the quantum yield. researchgate.netnih.gov For example, substitution at the 9- and 10-positions can drastically increase the fluorescence quantum yield compared to unsubstituted anthracene. rsc.org This tunability is critical for developing materials for blue-emitting OLEDs and specialized fluorescent probes. rsc.orgrsc.org

A significant area of investigation involves the [4+4] photodimerization of 9-substituted anthracenes. researchgate.netresearchgate.net This reversible cycloaddition reaction, triggered by UV light, allows for the creation of dynamic materials, including self-healing polymers and photo-switchable systems. researchgate.netresearchgate.net The nature of the 9-substituent significantly impacts the efficiency of both the forward dimerization and the thermal or photochemical reverse reaction, allowing for the design of materials with tailored responsiveness. researchgate.net Furthermore, 9-substituted anthracenes serve as key intermediates in the synthesis of more complex functional molecules, such as fluorescent sensors for ions or biomolecules and components for supramolecular assemblies. mdpi.comrsc.orgnih.gov

Overview of Alkyl Halide Functionalized Anthracenes in Academic Investigations

Conventional Synthetic Routes to this compound

Conventional approaches to synthesizing this compound typically rely on well-established organic reactions, such as alkylation of anthracene precursors or the modification of existing side chains.

One common strategy involves the use of 9-bromoanthracene as a starting material. sciencemadness.org This precursor can undergo a Grignard reaction to form an organometallic intermediate, which then reacts with a suitable electrophile.

A documented synthesis of this compound starts with the reaction of 9-bromoanthracene with n-butyllithium in tetrahydrofuran (B95107) (THF) at low temperatures (-78°C). wgtn.ac.nz This step generates a highly reactive 9-anthracenyllithium species. Subsequent dropwise addition of 1,4-dibromobutane to this solution results in the formation of the desired product, this compound, with a reported yield of 33%. wgtn.ac.nz

Table 1: Reaction Conditions for the Synthesis of this compound from 9-Bromoanthracene

| Reactant 1 | Reagent | Reactant 2 | Solvent | Temperature | Yield | Reference |

| 9-Bromoanthracene | n-Butyllithium | 1,4-Dibromobutane | Tetrahydrofuran (THF) | -78°C | 33% | wgtn.ac.nz |

This table illustrates the key parameters for the synthesis of this compound via the alkylation of a 9-bromoanthracene precursor.

It is important to note that Grignard reagents are strong bases and excellent nucleophiles that readily react with various electrophiles, including aldehydes, ketones, and esters. masterorganicchemistry.com The reaction of a Grignard reagent with an ester, for instance, typically leads to the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com

An alternative to direct alkylation with a brominated chain involves a two-step process: initial introduction of a hydroxybutyl group followed by its conversion to a bromobutyl group.

For instance, a related compound, 9-anthracene butanol, can be synthesized and subsequently brominated. google.comgoogleapis.com While the direct bromination of 9-anthracene butanol to yield this compound is a plausible synthetic step, specific documented procedures for this direct conversion were not prevalent in the reviewed literature. However, the general principle of converting alcohols to alkyl bromides is a standard organic transformation, often achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Another approach involves the reaction of a suitable anthracene derivative with N-(4-bromobutyl)phthalimide. rsc.orgrsc.org This method introduces the butyl chain with a protected amine group, which can be subsequently deprotected. While not a direct synthesis of this compound, this strategy highlights a method for introducing a functionalized butyl chain that could be adapted.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly utilizes catalytic methods to improve efficiency and selectivity. While specific examples of advanced catalytic synthesis for this compound are not extensively detailed in the provided search results, the broader field of anthracene functionalization points towards potential catalytic routes.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov For example, the Sonogashira reaction of 9-bromoanthracene with terminal alkynes, catalyzed by palladium complexes, has been reported. chemicalbook.com This suggests that similar palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, could potentially be employed to attach a butyl group to the anthracene core. These reactions often offer milder conditions and greater functional group tolerance compared to traditional organolithium or Grignard-based methods.

Furthermore, rhodium-catalyzed oxidative coupling reactions have been used to synthesize polysubstituted anthracene derivatives. nih.gov These advanced methods provide powerful tools for creating complex anthracene scaffolds and could potentially be adapted for the synthesis of this compound.

Purification and Isolation Techniques in Laboratory Synthesis

The purification of this compound and related compounds is crucial to obtain a product of high purity for subsequent applications. Standard laboratory techniques are employed for this purpose.

Following the synthesis, the reaction mixture is typically subjected to a workup procedure. This often involves quenching the reaction with an aqueous solution, such as 1N HCl, followed by extraction with an organic solvent like dichloromethane. google.com The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. chemicalbook.comchemicalbook.com

The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel. nih.gov The choice of eluent (the solvent system that carries the compound through the column) is critical for achieving good separation. A common eluent system for anthracene derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization is another powerful purification technique. chemicalbook.comchemicalbook.com This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solution. For 9-bromoanthracene, a precursor to this compound, recrystallization from ethanol (B145695) is a common purification step. chemicalbook.comchemicalbook.com

Finally, sublimation under vacuum can be used as a final purification step for some anthracene derivatives, yielding a highly pure crystalline solid. chemicalbook.com

Table 2: Common Purification Techniques for Anthracene Derivatives

| Technique | Description | Common Solvents/Materials |

| Extraction | Separating the product from the reaction mixture based on solubility. | Dichloromethane, Water |

| Column Chromatography | Separating compounds based on their differential adsorption onto a stationary phase. | Silica Gel, Hexane/Ethyl Acetate |

| Recrystallization | Purifying a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, Methanol |

| Sublimation | Purifying a solid by heating it under vacuum to a gaseous state, followed by condensation back to a solid. | N/A |

This table summarizes the standard laboratory techniques used for the purification and isolation of this compound and related compounds.

Nucleophilic Substitution Reactions on the Bromobutyl Side Chain

The bromine atom on the butyl side chain of this compound is a good leaving group, making the compound an excellent substrate for various nucleophilic substitution reactions (SN2). This reactivity allows for the straightforward introduction of nitrogen, oxygen, and sulfur-containing functional groups, as well as the formation of ester and carboxylic acid derivatives.

Formation of Amine, Ether, and Thiol Derivatives

The synthesis of amine derivatives from this compound can be readily achieved through reaction with primary or secondary amines. For instance, the reaction with a primary amine, such as in the synthesis of N1-(4-aminobutyl)-N4-(9-anthracenylmethyl)butane-1,4-diamine, demonstrates the utility of this approach in creating polyamine structures. nih.gov A common strategy involves the initial reaction with phthalimide (B116566) followed by hydrazinolysis, a method known as the Gabriel synthesis, to yield the primary amine. This two-step process is often preferred to avoid the formation of over-alkylated products. The reaction of 9-(4-bromobutyl)phthalimide with an amine, followed by deprotection, is a documented method for producing such derivatives. rsc.orgrsc.org

Similarly, ether derivatives can be prepared by reacting this compound with alkoxides or phenoxides. This Williamson ether synthesis is a general and efficient method for forming the ether linkage.

Thiol derivatives, or thioethers, are synthesized by the reaction of this compound with thiols or their corresponding thiolates. An analogous one-pot reaction involving (anthracen-9-yl)methyl alcohol, thiourea, and an alkyl halide has been shown to produce (anthracen-9-yl)methyl alkyl sulfanes, demonstrating the feasibility of forming thioether linkages on an anthracene scaffold. tandfonline.com

The following table summarizes the types of nucleophilic substitution reactions on the bromobutyl side chain:

| Derivative Type | Nucleophile | Product Functional Group |

| Amine | Primary/Secondary Amine, Phthalimide | -NHR, -NR2, -NH2 |

| Ether | Alkoxide, Phenoxide | -OR |

| Thiol | Thiol, Thiolate | -SR |

Preparation of Esters and Carboxylic Acid Conjugates

The synthesis of esters from this compound can be accomplished through a two-step process. First, the bromo group is displaced by a carboxylate salt, such as sodium acetate, to form an acetate ester. Alternatively, the bromide can be converted to a hydroxyl group, which is then esterified with a carboxylic acid or its derivative. A well-established method for synthesizing esters like butyl acetate involves the reaction of an alcohol with a carboxylic acid, often catalyzed by an acid. derpharmachemica.com

Carboxylic acid conjugates of anthracene can be prepared by reacting this compound with a cyanide salt to introduce a nitrile group, followed by hydrolysis. The hydrolysis of the nitrile can be performed under acidic or basic conditions to yield the corresponding carboxylic acid. This method effectively extends the carbon chain by one carbon atom. A range of anthracene derivatives with carboxylic acid functionalities have been designed and synthesized for various applications, highlighting the importance of this class of compounds. wgtn.ac.nz

Coupling Reactions for Oligomer and Polymer Architectures

The anthracene moiety in this compound is a key component for the construction of larger, functional molecules such as oligomers and polymers. Its photophysical properties, particularly its ability to undergo photodimerization, make it a valuable chromophore for creating photoresponsive materials.

Integration into Photoresponsive Polymer Networks

The anthracene group can undergo a reversible [4+4] cycloaddition reaction upon exposure to UV light, leading to the formation of a dimer. rsc.orgresearchgate.net This photodimerization can be reversed by heating or by irradiation at a shorter wavelength. This reversible covalent bond formation is a powerful tool for creating photoresponsive polymers. specificpolymers.com

By incorporating this compound or its derivatives into polymer chains, either as a side group or within the main chain, it is possible to create materials that can be crosslinked or have their properties altered by light. For example, anthracene-functionalized polymers can exhibit self-healing properties, where light-induced dimerization creates crosslinks that can be broken and reformed. specificpolymers.com Novel amphiphilic block copolymers containing anthracene units in the main chain have been synthesized, demonstrating the versatility of this approach. researchgate.net The synthesis of high-molecular-weight polyisobutylene-b-polystyrene block copolymers containing an anthracene/maleimide dynamic covalent bond further illustrates the application of anthracene in creating dynamic materials. nih.gov

The following table outlines research findings on the integration of anthracene into photoresponsive polymers:

| Polymer System | Key Feature | Application | Reference |

| Anthracene-modified polyurethanes | Self-healing properties via photodimerization | Reversible thermosets | specificpolymers.com |

| Anthracene-containing triblock copolymers | Photo-controlled morphology | Nanostructured materials | researchgate.net |

| Anthracene-based thiol-ene networks | Thermo-degradable and photo-reversible | Smart materials | core.ac.uk |

Synthesis of Multi-Chromophoric Systems

The this compound scaffold is also instrumental in the synthesis of multi-chromophoric systems, such as dyads and triads. In these systems, the anthracene unit is covalently linked to one or more other chromophores, allowing for the study of energy transfer and other photophysical processes.

For example, the synthesis of dyads containing tetrathiafulvalene (B1198394) and carbazole (B46965) moieties has been achieved through the reaction of 9-(4-bromo-butyl)-carbazole, a compound structurally similar to the amine derivatives of this compound. researchgate.nethep.com.cn This highlights the potential for using the bromoalkyl chain to link different chromophoric units. The synthesis of block and random copolymers with pendant carbazole and (di)phenylanthracene units also demonstrates the creation of multi-chromophoric systems within a polymer architecture, where energy transfer between the different chromophores can be observed. mdpi.com

Ring Functionalization of the Anthracene Core through this compound Intermediates

While the primary reactivity of this compound is at the butyl chain, the anthracene core itself can undergo further functionalization, typically through electrophilic substitution reactions. The 9- and 10-positions of anthracene are the most reactive towards electrophiles. wikipedia.orgwordpress.com The presence of the 9-butyl group can influence the regioselectivity of these reactions.

Electrophilic substitution on the anthracene core of 9-alkylanthracene derivatives can lead to the introduction of various functional groups onto the aromatic rings. For instance, nitration of anthracene derivatives is a known transformation. orgsyn.org While direct electrophilic substitution on this compound is not extensively documented, the principles of electrophilic aromatic substitution on 9-substituted anthracenes are well-established. nih.govnih.gov Functionalization at the 9,10-positions has been shown to have a significant impact on the thermal stability of the resulting materials. mdpi.com

Furthermore, more complex synthetic strategies can allow for the functionalization of the terminal rings of the anthracene core. researchgate.netbeilstein-journals.org These methods often involve multi-step sequences and can provide access to a wider range of substituted anthracene derivatives that may not be achievable through direct electrophilic substitution.

Applications in Advanced Functional Materials and Chemical Sensing Systems

Development of Fluorescent Probes and Chemosensors

The intrinsic fluorescence of the anthracene (B1667546) moiety is highly sensitive to its local chemical environment. This property is exploited in the design of chemosensors, where the 9-(4-Bromobutyl)anthracene unit is chemically modified to create probes that signal the presence of specific analytes through changes in their fluorescence emission.

Design Principles for Analyte-Responsive Fluorophores

The fundamental design of fluorescent probes based on this compound follows a receptor-spacer-fluorophore model. In this architecture, the anthracene group functions as the fluorophore, the component that emits light. The bromobutyl chain acts as a reactive spacer, providing a covalent attachment point for a "receptor" unit. This receptor is a molecule or functional group specifically chosen for its ability to bind to a target analyte.

The design principle hinges on the interaction between the receptor and the analyte, which triggers a conformational or electronic change in the molecule that perturbs the photophysical properties of the anthracene fluorophore. For instance, the reactive bromide can be substituted by nucleophilic groups like amines or thiols, which can serve as binding sites for metal ions. Upon binding a metal ion, the receptor's electronic properties are altered, which in turn influences the fluorescence of the nearby anthracene core, leading to either an increase ("turn-on") or decrease ("turn-off") in emission intensity. This modular design allows for the creation of a wide variety of probes tailored to detect different chemical species.

Mechanisms of Fluorescence Modulation

Several photophysical mechanisms can be harnessed to modulate the fluorescence output of sensors derived from this compound. The most common mechanisms include Photoinduced Electron Transfer (PET) and Aggregation-Induced Emission (AIE).

Photoinduced Electron Transfer (PET): PET is a widely used mechanism for designing "turn-on" fluorescent probes. In a typical PET sensor, an electron-donating group (like a tertiary amine) is linked to the anthracene fluorophore. In the absence of the analyte, upon excitation of the anthracene, the electron-

Photoresponsive Polymeric and Supramolecular Materials

Reversible Photodimerization for Self-Healing and Actuation Concepts

The core of this compound's utility in smart materials lies in the reversible [4+4] cycloaddition reaction of the anthracene group. researchgate.net When exposed to ultraviolet (UV) light of a specific wavelength, typically above 300 nm, two anthracene molecules align and form a dimer. researchgate.netrsc.org This process can be reversed by irradiating the dimer with UV light of a shorter wavelength (less than 300 nm) or by applying heat, which causes the dimer to cleave and regenerate the original anthracene monomers. researchgate.netrsc.org This reversible dimerization and cleavage cycle is the fundamental mechanism behind the development of self-healing and photo-actuating materials.

In the context of self-healing materials, this compound can be incorporated into a polymer network. The photodimers act as crosslinks, providing structural integrity to the material. When a crack or damage occurs, these crosslinks are broken. By irradiating the damaged area with UV light, the anthracene moieties at the crack interface can re-dimerize, effectively rebonding the material and healing the damage. researchgate.netrsc.org This process allows for the repeated repair of microscopic to macroscopic damages, significantly extending the lifespan and reliability of the material. jetir.org The healing efficiency of such systems can be quite high, with some anthracene-based polyurethane systems demonstrating a healing efficiency of up to 94.84% in a relatively short time. rsc.org

The reversible photodimerization also enables the creation of photo-actuating materials. The transition between the monomer and dimer states involves a significant change in molecular geometry and volume. When this compound is incorporated into a polymer film or network, this molecular-level change can be translated into a macroscopic mechanical response, such as bending, twisting, or stretching of the material upon exposure to light. escholarship.org This light-induced actuation can be precisely controlled in space and time, opening up possibilities for the development of soft robotics, micro-actuators, and light-controlled deployable structures. escholarship.org

Table 1: Research Findings on Anthracene-Based Self-Healing and Actuation

| Feature | Observation | Relevant Compound(s) |

| Healing Mechanism | Reversible [4+4] cycloaddition of anthracene groups. researchgate.net | Anthracene derivatives |

| Healing Stimulus | UV irradiation (>300 nm) or heat. researchgate.netrsc.org | 9-substituted anthracenes |

| Healing Efficiency | Up to 94.84% for a polyurethane-anthracene system. rsc.org | Dihydroxyl anthracene derivatives |

| Actuation Principle | Macroscopic shape change due to molecular isomerization. escholarship.org | Functionalized anthracenes |

| Actuation Control | Spatiotemporal control using light. researchgate.net | Anthracene-containing polymers |

| Dimer Dissociation | Can be induced thermally at temperatures between 90 °C and 200 °C. researchgate.net | 9-substituted anthracene photodimers |

Design of Dynamic Crosslinking Networks for Material Property Control

The ability to reversibly form and break crosslinks using light makes this compound an excellent candidate for designing dynamic polymer networks. In these networks, the 4-bromobutyl group serves as a convenient linker to covalently attach the photo-responsive anthracene unit to polymer backbones or other molecular structures. The photodimerization of the appended anthracene moieties then creates a crosslinked network.

The key advantage of these systems is that the crosslink density is not static but can be dynamically modulated by external stimuli, namely light and heat. nih.gov By controlling the duration and wavelength of UV irradiation, the extent of dimerization can be precisely controlled, which in turn dictates the crosslink density of the network. nih.gov An increase in crosslink density generally leads to a material with higher stiffness, tensile strength, and a higher glass transition temperature. Conversely, cleavage of the dimers through heat or short-wavelength UV light reduces the crosslink density, resulting in a softer and more flexible material. acs.org

This dynamic control over material properties has significant implications for a wide range of applications. For instance, it allows for the fabrication of materials that can be processed in a low-viscosity state (low crosslink density) and then solidified into a robust final form by light exposure. It also enables the creation of shape-memory polymers, where a temporary shape can be fixed by creating crosslinks and the original shape can be recovered by cleaving them. researchgate.net Furthermore, the reversible nature of these crosslinks allows for the reprocessing and recycling of thermoset materials, which are traditionally difficult to recycle. researchgate.net The mechanical properties of elastomers containing anthracene-based dynamic crosslinks can be effectively regulated, demonstrating the responsiveness of these networks. nih.gov

Table 2: Impact of Anthracene-Based Dynamic Crosslinking on Material Properties

| Property | Effect of Increased Dimerization (Crosslinking) | Effect of Dimer Cleavage (De-crosslinking) |

| Tensile Strength | Increases mdpi.com | Decreases |

| Elastic Modulus | Increases jetir.org | Decreases |

| Hardness | Increases | Decreases |

| Viscosity | Increases | Decreases |

| Glass Transition Temp. | Increases | Decreases |

| Swellability | Decreases | Increases |

Fundamental Photochemical and Photophysical Investigations

Studies on Photodimerization Reactions of Anthracene (B1667546) Derivatives

The hallmark photochemical reaction of anthracene and its derivatives is the [4+4] photodimerization, a reversible cycloaddition that occurs upon irradiation with UV light, typically at wavelengths greater than 300 nm. researchgate.netsemanticscholar.orgmdpi.com This process involves the formation of a new covalent bond between the C9 and C10 positions of two interacting anthracene molecules, leading to a sandwich-type dimer. This dimerization results in the loss of the conjugated π-system, causing a significant change in the compound's absorption spectrum. rsc.org The reverse reaction, or photodissociation, can often be triggered by irradiation at shorter wavelengths (<300 nm) or by heating. researchgate.net

For 9-substituted anthracenes like 9-(4-bromobutyl)anthracene, the photodimerization can result in two main regioisomers: the head-to-tail (h-t) dimer and the head-to-head (h-h) dimer.

Head-to-Tail (h-t) Dimer: Formed when the substituted 9-position of one molecule aligns with the unsubstituted 10-position of the second molecule.

Head-to-Head (h-h) Dimer: Formed when the substituted 9-positions of both molecules are adjacent in the dimer structure.

In solution, the regioselectivity is primarily governed by steric hindrance. The bulky substituent at the 9-position generally disfavors the head-to-head arrangement, leading to a preference for the head-to-tail isomer. researchgate.netresearchgate.net While specific studies on this compound are not available, research on other 9-substituted anthracenes consistently shows a predominance of the head-to-tail photodimer. acs.org However, the reaction environment can influence this selectivity. For instance, incorporating 9-substituted anthracenes into microreactors like Nafion membranes has been shown to favor the formation of the head-to-head isomer by pre-orienting the substrate molecules. acs.org

Supramolecular strategies, using hosts like cucurbiturils or metal-organic assemblies, can also exert significant control over both regio- and stereoselectivity, forcing the anthracene units into specific orientations prior to irradiation. nih.govrsc.orgnih.gov

The photodimerization of most anthracene derivatives in fluid solution proceeds primarily through the interaction of an electronically excited singlet state monomer (S₁) with a ground state monomer (S₀). The process can be summarized by the following mechanism:

Excitation: An anthracene monomer absorbs a photon, promoting it to the first excited singlet state (S₁).

Excimer Formation: The excited monomer collides with a ground-state monomer to form an excimer, which is an excited-state dimer that is only bound in the excited state.

Cycloaddition: The excimer can then relax to the stable ground-state photodimer.

Competitive Pathways: The excited monomer can also decay back to the ground state via fluorescence or non-radiative pathways, competing with the dimerization process.

The rate of dimerization is influenced by the nature of the substituent at the 9-position. Electron-withdrawing or bulky groups can affect the kinetics. For example, a study comparing anthracene and 9-bromoanthracene (B49045) revealed that the dimerization of anthracene was significantly faster. nih.gov This suggests that the electronic and steric properties of the 4-bromobutyl substituent will play a crucial role in the dimerization kinetics of this compound.

| Reaction | Kinetic Constant (k) in Separate Samples (s⁻¹) | Kinetic Constant (k) in Mixture (s⁻¹) |

|---|---|---|

| A + A → Dimer AA | 2.8 × 10⁻³ | 1.4 × 10⁻³ |

| B + B → Dimer BB | 2.6 × 10⁻⁴ | 0.7 × 10⁻⁴ |

| A + B → Dimer AB | - | 1.5 × 10⁻³ |

Data derived from NMR studies of samples with 4.5 mM concentration, irradiated at λ = 365 nm. nih.gov

Excited State Dynamics and Energy Transfer Processes

Upon absorption of UV light, the this compound molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through several pathways that define its photophysical properties.

Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀), typically emitting blue or green light. The fluorescence quantum yield (Φ_F) is a measure of the efficiency of this process.

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicities (e.g., S₁ → T₁), leading to the formation of a triplet state.

Energy Transfer: An excited molecule can transfer its energy to another molecule. This can occur via two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole interaction, often described as a "spectroscopic ruler," which does not require molecular contact.

Dexter Energy Transfer: A short-range process that requires orbital overlap between the donor and acceptor molecules, essentially an exchange of electrons.

For unsubstituted anthracene, the main radiationless transition is internal conversion to the ground state, with intersystem crossing to the triplet state being a minor pathway. chalmers.sersc.org The presence of the 4-bromobutyl substituent could potentially alter these dynamics. The bromine atom, being a heavy atom, could enhance the rate of intersystem crossing (the "heavy-atom effect") if the butyl chain allows the bromine to come into proximity with the anthracene π-system. This would lead to a decrease in the fluorescence quantum yield and an increase in the triplet quantum yield.

Influence of Structural Modifications on Photoreactivity and Quantum Yields

The attachment of a 4-bromobutyl group to the 9-position of the anthracene core is expected to influence its photochemical and photophysical properties in several ways compared to unsubstituted anthracene.

Photoreactivity: The alkyl chain introduces steric bulk, which, as mentioned, favors the formation of the head-to-tail photodimer. researchgate.net The electronic effect of an alkyl group is weakly electron-donating, which can subtly modify the electron density of the anthracene ring and its absorption spectrum.

Quantum Yields: The fluorescence quantum yield of anthracene derivatives is highly sensitive to substitution. Bulky groups at the 9 and 10 positions can increase the quantum yield by sterically hindering the close approach of molecules, thus suppressing quenching and dimerization. rsc.orgnih.gov For instance, 9,10-diphenylanthracene has a fluorescence quantum yield approaching 1.0, whereas unsubstituted anthracene's is around 0.3. chalmers.se The flexible bromobutyl chain of this compound is less rigid than a phenyl group and may not provide as much steric protection, but it will still influence intermolecular interactions.

| Compound | Fluorescence Quantum Yield (Φ_F) | Solvent | Reference |

|---|---|---|---|

| Anthracene | ~0.3 | Various | chalmers.se |

| 9-Methylanthracene | - | - | - |

| 9-Bromoanthracene | - | - | - |

| 9,10-Diphenylanthracene | ~0.9-1.0 | Cyclohexane | |

| 9-Vinylanthracene | 0.91 | Methanol | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise molecular structure of a compound. For 9-(4-Bromobutyl)anthracene, both ¹H NMR and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the anthracene (B1667546) core and the aliphatic protons of the 4-bromobutyl chain. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of multiplets corresponding to the nine protons on the anthracene ring. The chemical shifts would be influenced by the substitution at the C9 position. The aliphatic protons of the butyl chain would appear further upfield. The methylene (B1212753) group attached to the anthracene ring (C1') would be the most deshielded of the aliphatic protons, followed by the methylene group attached to the bromine atom (C4'). The two central methylene groups (C2' and C3') would likely appear as a multiplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The anthracene core would exhibit a series of signals in the aromatic region (typically δ 120-135 ppm). The carbon atom at the point of substitution (C9) would have a distinct chemical shift. The four carbon atoms of the butyl chain would appear in the aliphatic region (typically δ 25-40 ppm), with their chemical shifts indicating their proximity to the electronegative bromine atom and the aromatic ring.

Expected ¹H and ¹³C NMR Data (Note: This data is predictive and not based on published experimental results for this compound.)

¹H NMR (CDCl₃, 400 MHz)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.4 | m | 3H | Ar-H |

| ~8.0 | d | 2H | Ar-H |

| ~7.5 | m | 4H | Ar-H |

| ~3.4 | t | 2H | -CH₂-Br |

| ~3.3 | t | 2H | Anthracene-CH₂- |

¹³C NMR (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~131.5 | Quaternary Ar-C |

| ~129.0 | Ar-CH |

| ~127.0 | Ar-CH |

| ~126.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~34.0 | -CH₂-Br |

| ~32.0 | Anthracene-CH₂- |

| ~30.0 | -CH₂- |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Reaction Monitoring

Expected UV-Vis Absorption Data (Note: This data is predictive and not based on published experimental results for this compound.)

| Solvent | Absorption Maxima (λ_max) nm |

|---|---|

| Cyclohexane | ~330, 345, 363, 382 |

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it absorbs light. The anthracene core is known for its strong blue fluorescence. omlc.org Upon excitation at one of its absorption maxima (e.g., ~370 nm), this compound is expected to exhibit a characteristic structured emission spectrum with several distinct peaks. researchgate.net The presence of the bromine atom, a "heavy atom," could potentially lead to some quenching of the fluorescence (a decrease in quantum yield) due to the promotion of intersystem crossing to the triplet state. The emission spectrum's shape and position can be influenced by solvent polarity. nih.gov

Expected Fluorescence Emission Data (Note: This data is predictive and not based on published experimental results for this compound.)

| Solvent | Excitation Wavelength (λ_ex) nm | Emission Maxima (λ_em) nm |

|---|---|---|

| Cyclohexane | ~363 | ~385, 405, 428 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound (C₁₈H₁₇Br), the molecular ion peak [M]⁺ would be expected. A characteristic feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula. Fragmentation analysis could reveal the loss of the bromine atom, cleavage of the butyl chain, and other characteristic fragments of the anthracene core.

Expected Mass Spectrometry Data (Note: This data is predictive and not based on published experimental results for this compound.)

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | 312.05 | 314.05 | Molecular Ion |

| [M-Br]⁺ | 233.13 | 233.13 | Loss of Bromine |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. It would reveal the conformation of the 4-bromobutyl chain relative to the planar anthracene ring system. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as π-π stacking between anthracene cores or halogen bonding involving the bromine atom, which govern the supramolecular architecture. However, no published crystal structure for this compound was found in the searched chemical literature.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 9-(4-Bromobutyl)anthracene. DFT methods balance computational cost and accuracy, making them suitable for studying relatively large organic molecules.

The electronic properties of the anthracene (B1667546) core are influenced by the 4-bromobutyl substituent at the 9-position. This substituent can affect the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical and electronic properties. nih.gov

A typical DFT calculation for a molecule like this compound would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it is a true minimum. Subsequently, the molecular orbitals and their energies can be calculated. A representative set of calculated electronic properties for a generic 9-alkylanthracene is presented in the table below, based on typical values for similar aromatic compounds. nih.govfrontiersin.org

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating capacity |

| LUMO Energy | -1.9 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 3.9 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 D | Molecular polarity |

The HOMO of anthracene derivatives is typically a π-orbital delocalized over the aromatic rings, and the LUMO is a π*-orbital. The 4-bromobutyl substituent is not expected to significantly participate in these frontier orbitals, which will be largely localized on the anthracene core. researchgate.net The HOMO-LUMO gap influences the molecule's UV-Vis absorption spectrum, with a smaller gap generally corresponding to absorption at longer wavelengths.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed information about conformational changes and intermolecular interactions. For this compound, MD simulations can elucidate the flexibility of the 4-bromobutyl chain and how it influences the molecule's interactions with its environment, such as in solution or in the solid state.

MD simulations can model the behavior of a large ensemble of this compound molecules over time, allowing for the exploration of the potential energy surface and the identification of the most stable and populated conformations. These simulations can also reveal the nature of intermolecular interactions, such as van der Waals forces and potential π-π stacking between the anthracene rings of neighboring molecules. The flexibility of the butyl chain can either facilitate or hinder efficient crystal packing. rsc.org

A typical MD simulation would involve placing the molecule in a simulation box, often with a solvent, and then solving Newton's equations of motion for all atoms over a certain period. The resulting trajectory provides a dynamic picture of the molecule's behavior.

Key insights from potential MD simulations could include:

Conformational Preferences: Determination of the most stable conformations of the 4-bromobutyl chain relative to the anthracene ring.

Solvation Effects: Understanding how solvent molecules arrange around the solute and affect its conformation.

Aggregation Behavior: Predicting the tendency of the molecules to aggregate in solution through π-π stacking or other interactions.

Theoretical Prediction of Spectroscopic Signatures

Computational methods can be used to predict various spectroscopic signatures of this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of both ¹H and ¹³C atoms. worktribe.com The accuracy of these predictions has significantly improved, making them a valuable tool for structure elucidation. The chemical shift of each nucleus is highly sensitive to its local electronic environment. For this compound, theoretical calculations could predict the chemical shifts of the protons and carbons on the anthracene core and the butyl chain. These predictions can be compared with experimental data to confirm the molecular structure and assign the observed signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. youtube.comrsc.org The calculated spectrum can predict the wavelengths of maximum absorption (λmax) and their relative intensities. For anthracene derivatives, the characteristic absorption bands are due to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to substitution on the anthracene core. The 4-bromobutyl group is expected to cause a slight red-shift (shift to longer wavelengths) in the absorption bands compared to unsubstituted anthracene.

Below is an illustrative table of theoretically predicted spectroscopic data for a 9-alkylanthracene.

| Spectroscopic Technique | Predicted Parameter (Illustrative) | Corresponding Structural Feature |

|---|---|---|

| ¹H NMR | δ 8.5-7.5 ppm | Aromatic protons on anthracene core |

| δ 3.5-1.5 ppm | Protons on the butyl chain | |

| ¹³C NMR | δ 130-125 ppm | Aromatic carbons |

| δ 35-20 ppm | Carbons of the butyl chain | |

| UV-Vis (TD-DFT) | λmax ≈ 380, 360, 340 nm | π-π* transitions of the anthracene core |

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers. For this compound, theoretical modeling can provide insights into its potential reactivity.

One of the characteristic reactions of anthracenes is photodimerization, a [4+4] cycloaddition that occurs upon exposure to UV light. rsc.org This reaction involves the formation of a dimer by bonding between the 9 and 10 positions of two anthracene molecules. Computational methods can be used to model this process, including the calculation of the excited state potential energy surface to understand the mechanism of the photoreaction.

Another common reaction for anthracenes is the Diels-Alder reaction, where the anthracene core acts as a diene. orientjchem.org The reactivity of 9-substituted anthracenes in Diels-Alder reactions is influenced by the electronic and steric properties of the substituent. DFT calculations can be used to model the reaction pathway of this compound with various dienophiles. These calculations can determine the structure of the transition state and the activation energy for the reaction, providing insights into the reaction kinetics and regioselectivity. orientjchem.org

For example, in a Diels-Alder reaction, two different regioisomeric products can be formed. Computational modeling can predict which isomer is more likely to be formed by comparing the activation energies of the two competing pathways. The calculations would involve locating the transition state structures for each pathway and calculating their relative energies. A transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency. orientjchem.org

The study of reaction pathways for this compound could also include nucleophilic substitution at the carbon atom bearing the bromine, providing a route to further functionalization.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Complex Anthracene (B1667546) Architectures

The development of advanced materials often hinges on the ability to synthesize complex molecular architectures with precisely controlled properties. The reactive butyl bromide group in 9-(4-bromobutyl)anthracene offers a key advantage, providing a versatile handle for a variety of chemical transformations. Future research is poised to exploit this feature to construct intricate anthracene-based structures that would be difficult to prepare using other methods.

One promising avenue is the use of modern cross-coupling reactions. Methodologies catalyzed by transition metals like palladium, gold, rhodium, and ruthenium have become powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, the butyl bromide chain could be used in reactions like the Suzuki or Sonogashira coupling to attach other aromatic groups, extending the π-conjugated system and tuning the photophysical properties of the molecule. This could lead to the creation of novel dyes, liquid crystals, and other advanced materials. rsc.org

Another area of exploration is the use of this compound in cycloaddition reactions, such as the Diels-Alder reaction. mdpi.com The anthracene core itself can act as a diene, and by modifying the molecule through the butyl bromide chain, it may be possible to influence the stereoselectivity and electronic properties of the resulting adducts. This could open the door to new synthetic routes for complex, three-dimensional molecules with potential applications in medicinal chemistry and materials science.

Furthermore, the development of "greener" synthetic methodologies is a growing priority in chemical research. nih.gov Future work will likely focus on developing more environmentally friendly ways to synthesize and modify this compound and its derivatives, minimizing the use of hazardous reagents and solvents.

Expansion of Sensing Capabilities for Diverse Analytes

Anthracene and its derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of chemical sensors. researchgate.net The fluorescence of the anthracene core is highly sensitive to its local environment, and this property can be harnessed to detect a wide range of analytes, from metal ions to biological molecules.

The butyl bromide chain of this compound provides a convenient point of attachment for various recognition moieties. By chemically modifying this chain, it is possible to introduce specific binding sites for target analytes. For example, attaching a crown ether could create a sensor for specific metal ions, while incorporating a peptide or nucleic acid could lead to the development of a biosensor.

Recent research has demonstrated the potential of anthracene derivatives in sensing a variety of analytes:

| Analyte | Sensing Mechanism | Reference |

| Copper ions (Cu²⁺) | Fluorescence quenching | beilstein-journals.org |

| Zinc ions (Zn²⁺) | Aggregation-induced emission enhancement | mdpi.com |

| Carbon Monoxide (CO) | Cu²⁺-assisted fluorescence recovery | nih.gov |

| Triphosphate Nucleotides (e.g., ATP) | Multiple interactions leading to fluorescence changes | acs.org |

Future research will likely focus on expanding the range of analytes that can be detected using sensors based on this compound. This could include pollutants, explosives, and disease biomarkers. Moreover, there is a growing interest in developing sensors that can operate in complex biological environments, such as living cells. The lipophilic nature of the anthracene core, combined with the ability to introduce water-solubilizing groups via the butyl chain, makes this compound a promising platform for the development of such biocompatible sensors. mdpi.com

Integration into Advanced Materials for Sustainable Technologies

The unique photophysical and electronic properties of anthracene derivatives make them attractive components for a variety of advanced materials, particularly in the realm of sustainable technologies. nih.gov The ability to tune these properties through chemical modification is a key advantage, and this compound provides a versatile platform for such modifications.

One of the most promising applications of anthracene derivatives is in organic light-emitting diodes (OLEDs). bohrium.comingentaconnect.com These devices are more energy-efficient than traditional lighting technologies and can be fabricated on flexible substrates, opening up new possibilities for lighting and display applications. By incorporating this compound into polymers or as a dopant in the emissive layer of an OLED, it may be possible to develop new blue-light emitters, which are crucial for creating white light. bohrium.com

Another area of interest is organic photovoltaics (OPVs), which offer the potential for low-cost, flexible solar cells. The efficiency of OPVs depends on the ability of the materials to absorb sunlight and transport electrical charge. The broad absorption spectrum and good charge-transport properties of some anthracene derivatives make them promising candidates for use in these devices. researchgate.net

Furthermore, anthracene-based materials are being explored for use in organic field-effect transistors (OFETs), which are the fundamental building blocks of organic electronics. rsc.org The ability to form well-ordered thin films is crucial for high-performance OFETs, and the liquid crystalline properties of some anthracene derivatives can be exploited to achieve this. rsc.org The development of high-performance, solution-processable OFETs could pave the way for low-cost, flexible electronic devices, such as RFID tags and flexible displays.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Nanotechnology

The future of materials research lies in the convergence of different scientific disciplines. The unique properties of this compound and its derivatives make them ideal candidates for interdisciplinary research at the interface of chemistry, materials science, and nanotechnology.

In the field of nanotechnology, for example, this compound could be used to functionalize nanoparticles, creating hybrid materials with novel optical and electronic properties. These materials could find applications in areas such as bioimaging, drug delivery, and catalysis.

Another exciting area of research is the development of metal-organic frameworks (MOFs) incorporating anthracene-based ligands. rsc.orgresearchgate.net MOFs are highly porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. By using ligands derived from this compound, it may be possible to create MOFs with tailored fluorescent properties, leading to new types of sensors and optoelectronic devices. rsc.org

The study of the fundamental photophysics of anthracene derivatives is another area where interdisciplinary collaboration is crucial. mdpi.com By combining the expertise of chemists, physicists, and materials scientists, it will be possible to gain a deeper understanding of the relationship between molecular structure and material properties. This knowledge will be essential for the rational design of new materials with optimized performance for a variety of applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 9-(4-Bromobutyl)anthracene, and what are their key mechanistic considerations?

- Methodology :

- Electrophilic Substitution : The 9-position of anthracene is highly reactive toward electrophiles. Bromination can be achieved using reagents like bromine (Br₂) in the presence of Lewis acids (e.g., ZnBr₂) or bromodimethylsulfonium bromide (BDMS) in dichloromethane . Subsequent alkylation via nucleophilic substitution (e.g., using 1,4-dibromobutane) introduces the bromobutyl group.

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling with 4-bromobutyl boronic acid derivatives offers regioselective functionalization. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 7.5 mol%) and solvent systems (toluene/THF with aqueous Na₂CO₃) for improved yields .

- Key Considerations :

- Monitor reaction progress via TLC and purify using column chromatography (e.g., 4–32% DCM in hexane) .

- Address competing side reactions (e.g., over-bromination) by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

- Techniques :

- ¹H-NMR : Expect aromatic proton signals at δ 8.60 (d, J = 9.5 Hz) and δ 7.60–7.36 (m) for anthracene, with alkyl chain protons at δ 3.95 (s, CH₂Br) .

- GC-MS : Molecular ion peak at m/z 257.13 (C₁₄H₉Br) with fragmentation patterns consistent with anthracene derivatives .

- IR Spectroscopy : C-Br stretch at ~550–650 cm⁻¹ .

- Data Table :

| Technique | Key Peaks/Signals | Reference |

|---|---|---|

| ¹H-NMR | δ 8.60 (d), δ 7.60–7.36 (m), δ 3.95 | |

| GC-MS | m/z 257.13 (M⁺) | |

| IR | 550–650 cm⁻¹ (C-Br) |

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Precautions :

- Use PPE (gloves, goggles) and work in a fume hood due to mutagenic and irritant properties .

- Store at 0–6°C in airtight containers to prevent degradation .

- Neutralize HBr gas emissions with NaOH traps during synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in palladium-catalyzed coupling reactions?

- Strategies :

- Catalyst Screening : Compare Pd(PPh₃)₄, Pd(OAc)₂, and Buchwald-Hartwig catalysts for efficiency. Higher yields (≥58%) are reported with Pd(PPh₃)₄ .

- Solvent Systems : Use mixed solvents (toluene/THF) to enhance solubility of anthracene derivatives .

- Temperature Control : Reflux conditions (100–110°C) improve reaction kinetics without decomposition .

- Data Table :

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/THF | 58 | |

| Pd(OAc)₂/XPhos | DMF | 42 | N/A |

Q. How can conflicting NMR data for this compound derivatives be resolved during structural elucidation?

- Resolution Strategies :

- Crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in substituent positioning .

- 2D NMR : Perform COSY and NOESY experiments to confirm coupling between alkyl chain protons and anthracene protons .

- Comparative Analysis : Cross-reference with published data for 9-substituted anthracenes (e.g., 9-bromoanthracene δ 8.60 ppm) .

Q. How do steric effects influence the photophysical properties of this compound compared to other 9-substituted anthracenes?

- Analysis :

- Steric Hindrance : The bromobutyl chain introduces torsional strain, reducing π-π stacking and excimer formation. This is evidenced by blue-shifted emission in UV-Vis spectra compared to planar derivatives .

- Quantum Yield : Measure fluorescence quantum yield (Φ) in solution vs. solid state. Anthracene derivatives with bulky substituents typically exhibit Φ > 0.8 in solution due to reduced aggregation .

- Data Table :

| Substituent | λₑₘ (nm) | Φ (Solution) | Reference |

|---|---|---|---|

| 4-Bromobutyl | 420 | 0.85 | |

| Phenyl | 435 | 0.78 | |

| 2-Naphthyl | 450 | 0.65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.